Benzo[b]thiophene-2-carboxylic acid, CAS 6314-28-9, is a heterocyclic aromatic compound featuring a benzene ring fused to a thiophene ring, with a carboxylic acid group at the 2-position. This specific substitution pattern makes it a structurally important precursor for a range of functional molecules. It is widely used as a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory, antimicrobial, and anticancer agents, as well as in the development of advanced materials like conductive polymers.[1][2] Its utility stems from the stable yet reactive nature of the bicyclic core and the versatile synthetic handle provided by the carboxylic acid group.
Substituting Benzo[b]thiophene-2-carboxylic acid with its 3-carboxylic acid isomer or the simpler Thiophene-2-carboxylic acid is often unviable in established synthetic protocols and final applications. The position of the carboxyl group dictates the electronic properties and steric environment of the molecule, which governs reactivity in subsequent reactions like electrophilic substitution and amide coupling.[3] For example, metalation and deprotonation occur preferentially at the 2-position, making the 2- and 3-isomers fundamentally different in many C-H functionalization reactions.[1] This non-interchangeability means that process parameters, reaction yields, and the biological or material properties of the final product are tied specifically to the 2-carboxy isomer, making direct substitution a high-risk modification.
This compound is a validated precursor for acylhydrazone derivatives targeting multidrug-resistant Staphylococcus aureus (MRSA). A study synthesized 26 derivatives starting from Benzo[b]thiophene-2-carboxylic acid and its substituted forms. The resulting compound (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, derived from the 6-chloro version of the title compound, showed a minimal inhibitory concentration (MIC) of 4 µg/mL against both a reference S. aureus strain and clinically isolated methicillin- and daptomycin-resistant strains.[3] This demonstrates the direct utility of the Benzo[b]thiophene-2-carboxylic acid scaffold in generating potent and specific biological activity.
| Evidence Dimension | Minimal Inhibitory Concentration (MIC) |
| Target Compound Data | 4 µg/mL for a direct derivative against MRSA |
| Comparator Or Baseline | Standard antibiotic resistance profiles (methicillin and daptomycin resistance) |
| Quantified Difference | Effective at low concentrations where standard antibiotics fail. |
| Conditions | In vitro screening against Staphylococcus aureus (reference and two clinically isolated resistant strains). |
This provides direct evidence that the Benzo[b]thiophene-2-carboxylic acid framework is a successful starting point for developing antibiotics that overcome common resistance mechanisms.
The specific substitution pattern of Benzo[b]thiophene-2-carboxylic acid enables its use as a precursor in complex, high-yield cyclization reactions. For example, it is a key starting material for synthesizing Benzo[4][5]selenopheno[3,2-b]thiophenes, which are precursors to N,S,Se-heteroacenes for organic electronics. In a multi-step synthesis, the related intermediate thienone was treated with various arylhydrazines, leading to the desired fused indole products in high yields of 85-90%.[3] This high conversion rate is critical for the economic viability and scalability of producing complex organic semiconductor materials.
| Evidence Dimension | Reaction Yield |
| Target Compound Data | 85–90% yield for downstream fused heteroacenes |
| Comparator Or Baseline | Typical multi-step organic syntheses where yields below 80% are common. |
| Quantified Difference | Significantly higher yields compared to many complex heterocyclic syntheses, indicating high precursor suitability. |
| Conditions | Fischer indolization reaction of a downstream intermediate with various arylhydrazines in refluxing glacial acetic acid. |
High synthetic yields reduce waste, lower costs, and simplify purification, making this precursor a more reliable and economical choice for manufacturing advanced materials.
Benzo[b]thiophene-2-carboxylic acid is a crucial precursor for creating benzo[b]thiophene-2-carboxamide derivatives, which act as antagonists for the Receptor for Advanced Glycation End-products (RAGE), a target in neurodegenerative diseases. While noting the compound can be expensive, research highlights its role in peptide coupling to produce a library of diverse amide derivatives for structure-activity relationship studies.[3] A derivative, benzo[b]thiophen-2-yl(4-hydroxyphenyl)methanone, was identified as a potent and selective human Monoamine Oxidase B (hMAO-B) inhibitor with an IC50 of 0.030 µM, significantly more potent than the comparator Toloxatone (IC50 > 100 µM for hMAO-B).[1] This demonstrates the compound's value in creating highly active and selective neurological drug candidates.
| Evidence Dimension | Inhibitory Concentration (IC50) against hMAO-B |
| Target Compound Data | 0.030 µM for a key derivative |
| Comparator Or Baseline | Toloxatone (hMAO-A selective inhibitor): > 100 µM |
| Quantified Difference | Over 3,300-fold more potent against hMAO-B than the comparator. |
| Conditions | In vitro enzyme inhibition assay against human Monoamine Oxidase B (hMAO-B). |
For researchers in drug discovery, this compound provides a validated and efficient pathway to synthesize highly potent and selective inhibitors for key neurological targets like RAGE and MAO-B.
This compound is the right choice for research programs aiming to overcome antibiotic resistance. Its demonstrated success as a scaffold for acylhydrazones with potent activity against MRSA makes it a valuable starting material for generating new chemical entities that bypass existing resistance mechanisms.[3]
For materials scientists, this precursor is indicated for the synthesis of complex N,S,Se-heteroacenes used in organic electronics. The high yields achievable in downstream cyclization reactions (85-90%) make it a cost-effective and reliable choice for producing the core structures of hole-transporting layer materials for devices like OLEDs and organic photovoltaics.[1]
In neuropharmacology, this compound serves as a key building block for synthesizing libraries of carboxamide derivatives to target enzymes like MAO-B and receptors like RAGE. Its proven ability to yield derivatives with nanomolar potency and high selectivity makes it a preferred precursor for developing drug candidates for Alzheimer's and Parkinson's disease.[6]
Irritant